![molecular formula C9H8O2 B061640 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 163222-89-7](/img/structure/B61640.png)

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Übersicht

Beschreibung

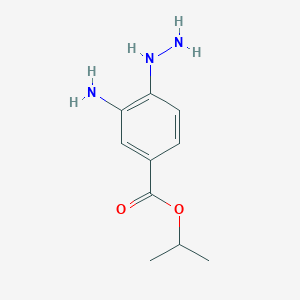

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, also known as norbornadiene-7-carboxylic acid or NBC, is a bicyclic organic compound. It is a versatile intermediate in organic synthesis and has been widely used in various scientific research applications.

Wirkmechanismus

The mechanism of action of NBC is related to its unique structure, which contains a strained bicyclic ring system. NBC can undergo ring-opening reactions to form various reactive intermediates, such as dienes, dienophiles, and carbonyl compounds. These intermediates can participate in various chemical reactions, such as Diels-Alder reactions, cycloadditions, and rearrangements. Moreover, NBC can act as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biochemische Und Physiologische Effekte

NBC has been shown to have various biochemical and physiological effects, such as anti-cancer, anti-inflammatory, and anti-bacterial activities. NBC and its derivatives have been investigated as potential drugs for the treatment of cancer, inflammatory diseases, and infections. The anti-cancer activity of NBC is related to its ability to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. The anti-inflammatory and anti-bacterial activities of NBC are related to its ability to modulate the immune response and disrupt bacterial cell walls.

Vorteile Und Einschränkungen Für Laborexperimente

NBC has several advantages for lab experiments, such as its availability, stability, and versatility. NBC is commercially available and can be easily synthesized by various methods. Moreover, NBC is stable under normal laboratory conditions and can be stored for a long time without degradation. The versatility of NBC allows it to be used as a building block for the synthesis of various organic compounds and functional materials. However, NBC also has some limitations for lab experiments, such as its toxicity and reactivity. NBC and its derivatives can be toxic to cells and organisms, and caution should be taken when handling them. Moreover, NBC can undergo unexpected reactions under certain conditions, such as high temperature or pressure, which can lead to side reactions and product contamination.

Zukünftige Richtungen

NBC and its derivatives have great potential for future research and development. Some possible future directions are:

1. Development of new synthetic methods for NBC and its derivatives, which can improve the yield, selectivity, and scalability of the reactions.

2. Investigation of the mechanism of action of NBC and its derivatives, which can provide insights into their reactivity and selectivity in various chemical reactions.

3. Synthesis of new NBC-based materials with unique properties, such as optical, electronic, or magnetic properties, which can be used in various applications, such as sensors, catalysts, and energy storage devices.

4. Development of new NBC-based drugs for the treatment of various diseases, such as cancer, inflammatory diseases, and infections, which can improve the efficacy, safety, and selectivity of the drugs.

Conclusion:

NBC is a versatile intermediate in organic synthesis and has been widely used in various scientific research applications. It has a unique structure and reactivity, which make it a valuable building block for the synthesis of various organic compounds and functional materials. Moreover, NBC and its derivatives have shown promising biochemical and physiological effects, which make them potential drugs for the treatment of various diseases. However, NBC also has some limitations for lab experiments, and caution should be taken when handling it. Future research and development of NBC and its derivatives can lead to new discoveries and applications in various fields of science and technology.

Synthesemethoden

NBC can be synthesized by various methods, including Diels-Alder reaction, ring-opening metathesis polymerization, and Grignard reaction. The most common method for synthesizing NBC is the Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction produces a mixture of endo and exo isomers, and the endo isomer can be easily separated by recrystallization.

Wissenschaftliche Forschungsanwendungen

NBC has been widely used in various scientific research applications, such as organic synthesis, catalysis, and material science. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. NBC is also used as a ligand in catalytic reactions, such as hydrogenation and cross-coupling reactions. Moreover, NBC and its derivatives have been used as building blocks for the synthesis of functional materials, such as polymers, dendrimers, and metal-organic frameworks.

Eigenschaften

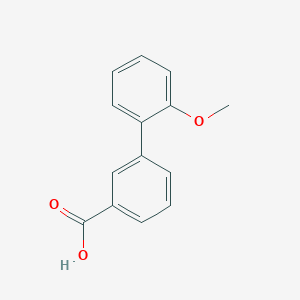

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOXTUZNVYEODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |

CAS RN |

14381-41-0 | |

| Record name | 14381-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)